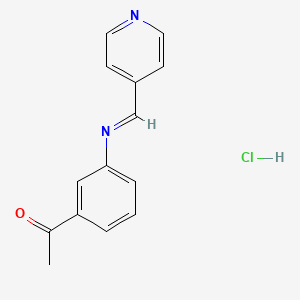![molecular formula C16H5Cl4NO2 B14445200 6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one CAS No. 73397-14-5](/img/structure/B14445200.png)
6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound belonging to the phenoxazine family This compound is characterized by its unique structure, which includes multiple chlorine atoms and a fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one typically involves the reaction of 5H-benzo[a]phenoxazin-5-one with chlorinating agents. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at specific positions on the phenoxazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenoxazine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex phenoxazine derivatives.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
- 6-Chloro-benzo[a]phenoxazin-5-one
- 9-(Diethylamino)benzo[a]phenoxazin-5-one
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
Comparison: Compared to its analogs, it exhibits stronger antimicrobial and anticancer activities, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
73397-14-5 |
|---|---|
Formule moléculaire |
C16H5Cl4NO2 |
Poids moléculaire |
385.0 g/mol |
Nom IUPAC |
6,8,10,11-tetrachlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H5Cl4NO2/c17-8-5-9(18)15-13(10(8)19)21-12-6-3-1-2-4-7(6)14(22)11(20)16(12)23-15/h1-5H |
Clé InChI |
XINIEKXWGIBYFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=C(C(=CC(=C4Cl)Cl)Cl)OC3=C(C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride](/img/structure/B14445128.png)

![N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide](/img/structure/B14445132.png)
![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)
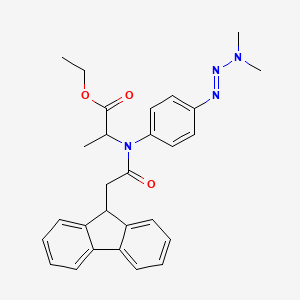
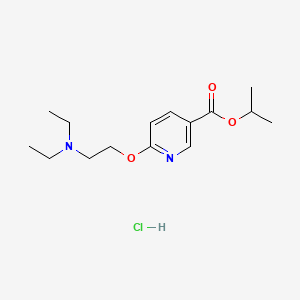
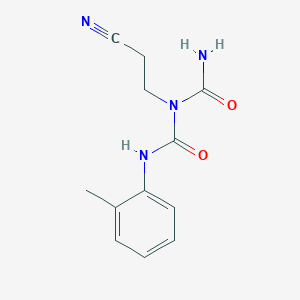
![(5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B14445162.png)
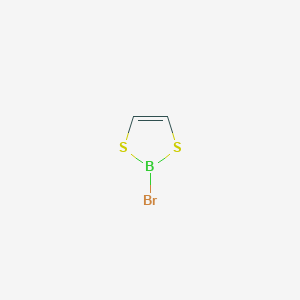
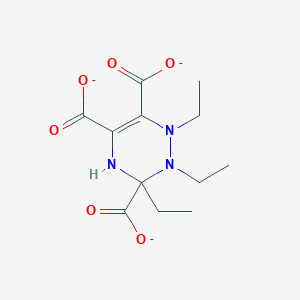

![Bicyclo[4.2.0]oct-3-ene-2,5-dione](/img/structure/B14445184.png)
